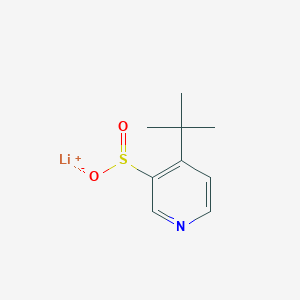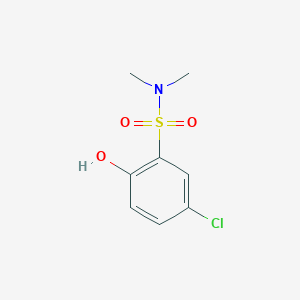
Iclepertin
概要
説明
What is Iclepertin?
This compound, is a novel and selective inhibitor of the glycine transporter 1 (GlyT1) that is currently under development[“][“]. It is to enhance cognition and functional capacity in schizophrenia[“].
The GlyT1 inhibitor targets the brain biology linked with the cognitive symptoms associated with schizophrenia[“]. By inhibiting GlyT1, this compound enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[“].
作用機序
In-depth exploration of Iclepertin's mechanism of action
Mode of Action This compound enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[“]. This is achieved by inhibiting this compound, which increases glycine levels within the synapse[“].this compound is known to undergo rapid oxidation to a putative carbinolamide that spontaneously opens to an aldehyde, M528, which then undergoes reduction by carbonyl reductase to the primary alcohol, M530a[“]
Result of Action The inhibition of this compound and the subsequent increase in synaptic glycine levels enhance the function of the NMDA receptor. This may lead to improvements in cognitive function[“]. Phase I and II clinical trials have shown that this compound improves cognition in a dose-dependent manner[“].
Biochemical Properties
What are the biochemical properties of Iclepertin?
This compound,plays a crucial role in the reuptake of the amino acid glycine, a co-agonist of the NMDA receptor, from the synaptic cleft. By inhibiting GlyT, this compound increases the synaptic levels of glycine[“].
Cellular Effects The inhibition of this compound by this compound is to increase glycine levels within the synapse. This increase in glycine levels can enhance the function of the NMDA receptor, a type of glutamate receptor, leading to improvements in cognitive function. In a Phase II study, this compound improved cognition in patients with schizophrenia after 12 weeks of treatment[“].
Molecular Mechanism The molecular mechanism of this compound involves the inhibition of this compound on the presynaptic membrane or astrocytes, which increases glycine levels within the synapse[“]. The increased levels of glycine, a co-agonist of the NMDA receptor, enhance the function of the NMDA receptor[“]. This enhancement of NMDA receptor function lead to improvements in cognitive function[“].
Time Effect The effects of this compound have been observed over a period of time. In a Phase II study, this compound improved cognition in patients with schizophrenia after 12 weeks of treatment[“]. Furthermore, in a multiple-dosing study, organism showed a dose-dependent increase in CSF glycine by an average of 50 percent two weeks after the last administration[“].
科学的研究の応用
What are the biochemical properties of Iclepertin?
Treatment of Cognitive Impairment Associated with Schizophrenia (CIAS) this compound is being developed for the treatment of cognitive impairment associated with schizophrenia[“][“]. It has shown promising results in Phase II trials, where it was found to be safe and well-tolerated, and significantly improved cognition in patients with schizophrenia[“][“].
Enhancement of Glutamatergic Signaling this compound enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[“]. This is believed to play a key role in improving cognitive symptoms in patients with schizophrenia[“].
Improvement of Functional Outcome in Schizophrenia Cognitive impairment is a major determinant of poor functional outcome in schizophrenia[“]. By improving cognition, this compound may potentially improve the functional outcome in these patients[“].
Potential Treatment for Other Mental Health Conditions While the primary focus of this compound’s development is for the treatment of CIAS, it may also provide benefits for cognitive impairment in other mental health conditions[“].
Enhancement of Neuroplasticity In a range of doses from 10 to 40 mg in patients with schizophrenia and healthy controls, this compound enhanced neuroplasticity in patients with schizophrenia[“].
Improvement of Working Memory This compound has been shown to improve working memory accuracy when tested on healthy subjects[“].
Product Comparison
Iclepertin,Clozapine: Similarities and Differences of Organic Compounds
Similarities
Treatment of Schizophrenia: Both this compound and Clozapine are used in the treatment of schizophrenia[“][“][“]. They target different symptoms of the disease. This compound is under development for the treatment of cognitive impairment associated with schizophrenia (CIAS)[“], while Clozapine is used in treatment-resistant schizophrenia and to decrease suicide risk in schizophrenic patients[“].
Mechanism: this compound is a novel, potent, and selective glycine transporter[“](this compound) inhibitor[“].It enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[“]. On the other hand, Clozapine is an atypical or second-generation antipsychotic drug. It displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors[“]. This low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia[“].
Effectiveness: Both drugs have shown effectiveness in their respective areas. This compound has shown to be safe and well-tolerated in patients with schizophrenia and improves cognition at doses of 10 mg and 25 mg[“]. Clozapine is effective in treating both positive and negative symptoms of schizophrenia[“].
Differences
Mechanism: this compound is a novel, potent, and selective glycine transporter 1 (this compound) inhibitor[“]. It enhances glutamatergic signaling by increasing synaptic levels of the N-methyl-D-aspartate receptor co-agonist, glycine[“]. On the other hand, Clozapine is an atypical or second-generation antipsychotic drug. It displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors[“]. This low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia[“].
Target Symptoms: this compound is under development for the treatment of cognitive impairment associated with schizophrenia (CIAS). However, Clozapine is used in treatment-resistant schizophrenia and to decrease suicide risk in schizophrenic patients[“].
Development Stage: this compound is currently under development and its safety and efficacy are being evaluated in Phase III clinical trials[“][“]. Clozapine, however, has been in use for several decades and is a well-established treatment for schizophrenia[“].
Related Small Molecules
Org 25543 hydrochloride,LY2365109 hydrochloride,Opiranserin,Bitopertin (R enantiomer),Tilapertin,Sarcosine-d3 (methyl-d3),ORG-25935 hydrochloride,LY2365109 hydrochloride,Opiranserin,Bitopertin (R enantiomer),Tilapertin,Sarcosine-d3 (methyl-d3),ORG-25935 hydrochloride,ASP-2535,2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid,Nfps,N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide,DCCCyB,Arachidonoyl Glycine-d8,Stearoyl-L-carnitine chloride,ALX 5407 hydrochloride
特性
IUPAC Name |
[5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N2O5S/c1-10(19(21,22)23)32-14-4-3-12(34(2,30)31)5-13(14)17(29)28-8-11-7-18(11,9-28)15-6-16(33-27-15)20(24,25)26/h3-6,10-11H,7-9H2,1-2H3/t10-,11+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDQTVHHMSLEF-DDBGAENHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CC3CC3(C2)C4=NOC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2C[C@@H]3C[C@@]3(C2)C4=NOC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421936-85-7 | |
| Record name | Iclepertin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421936857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [5-Methanesulfonyl-2-((R)-2,2,2-trifluoro-1-methyl-ethoxy)-phenyl]-[(1R,5R)-1-(5-trifluoromethyl-isoxazol-3-yl)-3-aza-bicyclo[3.1.0] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iclepertin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M43ZDU10DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)




![2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6604082.png)
![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)

![ethyl2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)


![3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B6604127.png)
